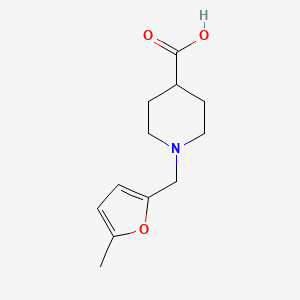

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid

Description

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a 5-methylfuran-2-ylmethyl substituent. Piperidine-4-carboxylic acid derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates for drug synthesis or bioactive molecules due to their rigid scaffold and functional versatility .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H17NO3/c1-9-2-3-11(16-9)8-13-6-4-10(5-7-13)12(14)15/h2-3,10H,4-8H2,1H3,(H,14,15) |

InChI Key |

DKECWSZPVDOZTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CN2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Piperidine-4-carboxylic Acid Core

The piperidine-4-carboxylic acid (also known as nipecotic acid) core is commonly prepared by catalytic hydrogenation of 4-pyridinecarboxylic acid under specific conditions:

- Catalyst: Palladium on carbon (5% Pd/C)

- Solvent: Water

- Temperature: 80–100 °C

- Pressure: 3–5 Megapascals of hydrogen

- Reaction Time: 3–6 hours

The process involves dissolving 4-pyridinecarboxylic acid in water, adding the palladium catalyst, and subjecting the mixture to hydrogenation under nitrogen atmosphere to avoid oxygen contamination. After completion, the catalyst is removed by filtration, and the product is isolated by vacuum distillation and crystallization using methanol at low temperature (0–10 °C) to obtain piperidine-4-carboxylic acid with a purity of approximately 98–102% and a melting point of 273–278 °C. The molar yield relative to the starting 4-pyridinecarboxylic acid is around 85% (Table 1).

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Hydrogenation | 4-pyridinecarboxylic acid, Pd/C, H2, 80–100 °C, 3–5 MPa | ~85 | 98–102 | Catalyst removed by filtration |

| Crystallization | Methanol, 0–10 °C | - | - | Solid isolation and purification |

Purification and Characterization

Purification typically involves:

- Crystallization from methanol or other suitable solvents at low temperature.

- Column chromatography using silica gel with appropriate eluents (e.g., 2% methanol in chloroform).

- Drying under reduced pressure.

Characterization methods include:

- Nuclear Magnetic Resonance Spectroscopy (¹H-NMR): To confirm proton environments, especially the furan methyl group and piperidine ring protons.

- Infrared Spectroscopy (IR): To verify the presence of carboxylic acid (C=O stretch near 1700 cm⁻¹) and furan ring (C-O-C stretch near 1250 cm⁻¹).

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns consistent with the target compound.

- Melting Point Determination: To assess purity and consistency.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrogenation of 4-pyridinecarboxylic acid to piperidine-4-carboxylic acid | Pd/C catalyst, H2, 80–100 °C, 3–5 MPa, water solvent | ~85 | Catalyst removal, crystallization |

| 2 | Protection of piperidine nitrogen or carboxyl group (optional) | Boc anhydride, DCM, 0 °C to RT, 16 h; or methyl esterification with iodomethane, K2CO3, DMF | 90–99 | Facilitates selective alkylation |

| 3 | Alkylation with 5-methylfuran-2-ylmethyl halide | 5-methylfurfuryl halide, K2CO3, DMF or DCM, RT, 3–16 h | Variable | Key step for introducing furan moiety |

| 4 | Deprotection to yield free acid | Acidic or basic hydrolysis | Variable | Final product isolation |

| 5 | Purification | Crystallization, column chromatography | - | Ensures high purity |

Research Findings and Practical Considerations

- The hydrogenation step requires strict control of oxygen exclusion to prevent catalyst poisoning and side reactions.

- The choice of protecting groups and solvents significantly influences the yield and purity of the alkylation step.

- Low-temperature crystallization enhances product purity by minimizing impurities.

- Use of palladium on carbon as catalyst in hydrogenation is well-established for piperidine carboxylic acid synthesis and is preferred due to high selectivity and yield.

- Alkylation with 5-methylfurfuryl halides demands careful handling due to the sensitivity of the furan ring to acidic or oxidative conditions.

- Chromatographic purification is essential to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 4 of the piperidine ring undergoes standard acid-catalyzed and nucleophilic substitution reactions:

Example : Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride intermediate, enabling subsequent coupling with amines to form amides .

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and hydrogenation reactions:

Key Insight : Transfer hydrogenation with formaldehyde under Pd/C catalysis selectively methylates the piperidine nitrogen without affecting other functional groups .

Furan Moiety Reactivity

The 5-methylfuran group undergoes electrophilic substitution and ring-opening reactions:

| Reaction Type | Conditions | Products | Reagents/Catalysts | Source |

|---|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitrated furan derivatives | Nitrating agents | , |

| Diels-Alder Reaction | Heat, dienophiles (e.g., maleic anhydride) | Cycloadducts | Maleic anhydride, toluene | |

| Oxidation | KMnO₄, acidic conditions | 2,5-Diketone or ring-opened products | KMnO₄, H₂SO₄ |

Note : The electron-rich furan ring participates in cycloadditions, but steric hindrance from the 5-methyl group may limit reactivity.

Cross-Coupling and Multicomponent Reactions

The compound serves as a scaffold for Suzuki-Miyaura and Ugi reactions:

Application : These reactions expand structural diversity for medicinal chemistry applications .

Stability and Degradation Pathways

-

Thermal Decomposition : Degrades above 200°C, forming CO₂ and piperidine fragments.

-

Photolysis : UV light induces cleavage of the furan ring, yielding aldehydes and ketones.

-

Hydrolysis : Acidic or basic conditions cleave the ester/amide linkages but leave the piperidine ring intact .

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity.

-

N-Alkylation : Follows a transfer hydrogenation mechanism where formaldehyde acts as both alkylating agent and hydrogen donor .

-

Diels-Alder Reaction : The furan acts as a diene, reacting with electron-deficient dienophiles in a [4+2] cycloaddition.

Industrial and Pharmacological Relevance

Scientific Research Applications

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table compares key structural analogs of piperidine-4-carboxylic acid derivatives, highlighting substituent variations and their implications:

*Note: Data for the target compound is inferred from structural analogs.

Physicochemical Properties

- Solubility and Lipophilicity: Furan-containing derivatives (e.g., 1-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid) exhibit moderate solubility (Log S ~-3.5) due to the polar furan oxygen, but bulky substituents may reduce GI absorption . Chloropyridine analogs (e.g., 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride) show higher polarity, enhancing water solubility in salt form .

Synthetic Accessibility :

- Ethoxycarbonyl derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) are synthesized via base-catalyzed reactions (NaOH/Na₂CO₃), offering high yields (~90%) .

- Sulfonyl-substituted analogs (e.g., 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid) require multi-step protocols, reducing synthetic efficiency .

Biological Activity

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-methylfuran moiety and a carboxylic acid group. This unique structure contributes to its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, while the hydrophobic furan ring enhances binding affinity. This dual interaction mechanism allows the compound to modulate enzyme activity effectively, making it a candidate for drug development.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Anticancer Properties : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cytochrome P450 | >10 | |

| Anticancer Activity | MCF-7 Breast Cancer Cells | 9.46 | |

| Neuroprotection | Neuronal Cell Lines | TBD |

Case Studies

-

Anticancer Activity in MCF-7 Cells :

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 9.46 µM, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) . -

Neuroprotective Study :

In another investigation focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal cell death. Preliminary results indicated a protective effect, warranting further exploration into its potential for treating neurodegenerative disorders .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has moderate oral bioavailability and clearance rates. Toxicological assessments have shown no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves sequential alkylation, cyclization, and hydrolysis steps. For example, similar piperidine derivatives are synthesized using palladium-catalyzed cross-coupling reactions or acid-mediated deprotection (e.g., hydrochloric acid at 93–96°C for 17 hours in water, as described in ). Key intermediates, such as methyl esters, are hydrolyzed under controlled pH conditions. Purification may involve column chromatography or recrystallization, with yields optimized by adjusting solvent polarity and temperature gradients .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the piperidine ring and methylfuran substituent. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., using a C18 column and methanol-buffer mobile phase) ensures purity (>95%, as in ). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (e.g., COD Entry 2230670 in ) resolves stereochemical ambiguities. Differential Scanning Calorimetry (DSC) determines melting points (e.g., 217–219°C, per ) .

Q. How can solubility and logP be experimentally determined for pharmacological studies?

- Methodological Answer : Solubility is measured via shake-flask methods in buffered solutions (pH 4.6–6.5, as in and ). Partition coefficients (logP) are determined using octanol-water partitioning, validated by reverse-phase HPLC retention times. Computational tools like ACD/Labs or PubChem-derived data (e.g., logP = -0.194 in ) provide supplementary predictions. Stability under physiological conditions (e.g., 37°C in simulated gastric fluid) is assessed using LC-MS .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Tools like Gaussian or ORCA predict activation energies, while machine learning (ML) algorithms analyze experimental datasets to narrow optimal conditions (e.g., catalyst loading, solvent selection). highlights ICReDD’s approach, combining reaction path searches with experimental feedback loops to reduce trial-and-error inefficiencies .

Q. How can structural contradictions in spectroscopic data be resolved?

- Methodological Answer : Contradictions between NMR/IR/X-ray data require multi-technique validation. For example, crystallographic data () resolves ambiguous NOE correlations in NMR. Computational validation via molecular dynamics simulations (e.g., using GROMACS) verifies conformational stability. Redundant synthesis and characterization of enantiomerically pure samples (e.g., via chiral HPLC in ) address stereochemical uncertainties .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of piperidine derivatives?

- Methodological Answer : SAR studies involve systematic substitution of the methylfuran and piperidine moieties. Bioisosteric replacements (e.g., replacing furan with thiophene) are screened via in vitro assays (e.g., enzyme inhibition). Pharmacophore modeling (using Schrödinger or MOE) identifies critical hydrogen-bonding and hydrophobic interactions. Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate structural modifications with activity, as seen in for pyrrole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.